molecular formula C9H12N2O2 B8478313 Methyl 1-(2-methylprop-1-enyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-methylprop-1-enyl)-1H-pyrazole-3-carboxylate

Cat. No. B8478313
M. Wt: 180.20 g/mol
InChI Key: BNEYHPRDIKKWDT-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

The title compound was prepared using the procedure described in Example 17(a) starting from methyl 1H-pyrazole-3-carboxylate (8 g, 63.4 mmol) and 1-bromo-2-methyl propene (12.7 g, 95.2 mmol). The product was purified with flash chromatography. Yield 2.4 g. 1H-NMR (400 MHz; CDCl3): δ 1.81 (d, 3H), 1.87 (d, 3H), 3.93 (s, 3H), 6.70 (d, 1H), 6.87 (d, 1H), 7.47 (d, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[N:2]1.Br[CH:11]=[C:12]([CH3:14])[CH3:13]>>[CH3:13][C:12]([CH3:14])=[CH:11][N:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[N:2]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1N=C(C=C1)C(=O)OC
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified with flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(=CN1N=C(C=C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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